molecular formula C9H9ClN4O2 B12625069 (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-54-2

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Cat. No.: B12625069
CAS No.: 921933-54-2
M. Wt: 240.64 g/mol
InChI Key: DIBMHOLEAVSRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Benzotriazinone System Analysis

The benzotriazinone system consists of a benzene ring fused to a 1,2,4-triazin-4(3H)-one moiety. X-ray crystallographic studies of analogous compounds reveal key structural parameters (Table 1).

Table 1: Bond lengths and angles in the benzotriazinone core

Bond/Angle Measurement (Å/°) Source
C1–N2 (triazinone ring) 1.34 ± 0.02
N2–N3 1.32 ± 0.01
N3–C4 1.37 ± 0.02
C4–C5 (benzene ring) 1.41 ± 0.01
Dihedral angle (ring planes) 89.5°–92.1°

The triazinone ring exhibits partial double-bond character, with N2–N3 and C1–N2 bonds shorter than typical single bonds, indicating conjugation. The near-perpendicular dihedral angle between the benzene and triazinone rings minimizes steric strain while preserving aromaticity in both systems. This geometry facilitates π-electron delocalization across the fused rings, enhancing thermal stability and reactivity toward electrophilic substitution.

Electronic Effects of Chloro Substituent at Position 7

The electron-withdrawing chloro group at position 7 induces distinct electronic perturbations:

  • Resonance and Inductive Effects :

    • The chloro substituent withdraws electron density via inductive effects (-I), reducing electron density at positions 6 and 8 on the benzene ring.
    • Limited resonance donation occurs due to the ortho relationship between the chloro group and the triazinone nitrogen, creating a localized electron-deficient region.
  • Impact on Reactivity :

    • The chloro group directs electrophilic attacks to the para position (C8) via its -I effect, though steric hindrance from the triazinone ring may limit accessibility.
    • Halogen bonding interactions between Cl and proximal nitrogen atoms (N1 or N4) further stabilize the molecular conformation.
  • Solubility Implications :

    • The chloro group reduces polarity compared to hydroxyl or amino analogs, decreasing solubility in polar solvents like water. Computational studies suggest a logP increase of 0.8–1.2 compared to non-chlorinated analogs.

Tautomeric Equilibria Between Oxo and Hydroxy Forms

Two dominant tautomers exist in equilibrium (Figure 1):

Figure 1: Tautomeric forms

  • Oxo form (1λ⁵) : Favored in aprotic solvents due to resonance stabilization.
  • Hydroxy form (4-ol) : Predominates in protic media via intramolecular hydrogen bonding with the ethylimino group.

Table 2: Tautomer stabilization factors

Factor Oxo Form Hydroxy Form
Solvent polarity Stabilized in DMSO Stabilized in H₂O
Resonance Extended conjugation Localized lone pairs
Hydrogen bonding Intermolecular only Intramolecular N–H⋅⋅⋅O
Energy difference (DFT) 2.1 kcal/mol lower

The ethylimino group preferentially stabilizes the hydroxy tautomer through a six-membered intramolecular hydrogen bond (N–H⋅⋅⋅O=C). However, the oxo form remains dominant (85:15 ratio in CDCl₃) due to greater resonance delocalization across the triazinone ring.

Conformational Analysis of Ethylimino Group

The ethylimino substituent adopts two primary conformers (Table 3):

Table 3: Ethylimino conformers

Conformer Dihedral Angle (C2–N3–C–C) Population (Gas Phase) Stabilization Mechanism
syn 15°–30° 68% N3–H⋅⋅⋅O1 hydrogen bond
anti 150°–165° 32% Reduced steric hindrance

Rotational energy barriers of 4.8–5.2 kcal/mol (DFT) separate these conformers. The syn conformation is stabilized by an N3–H⋅⋅⋅O1 hydrogen bond (2.8 Å), while the anti form minimizes steric clashes between the ethyl group and triazinone oxygen. The (3E)-configuration enforces coplanarity of the imino group with the triazinone ring, further restricting rotation.

Properties

CAS No.

921933-54-2

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

7-chloro-N-ethyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C9H9ClN4O2/c1-2-11-9-12-14(16)8-5-6(10)3-4-7(8)13(9)15/h3-5H,2H2,1H3,(H,11,12)

InChI Key

DIBMHOLEAVSRLF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=[N+](C2=C(C=C(C=C2)Cl)[N+](=N1)[O-])[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves several key steps:

  • Formation of Benzotriazine Core : The initial step often involves the synthesis of the benzotriazine core, which can be achieved through cyclization reactions involving appropriate precursors.

  • Chlorination : The introduction of the chloro group is usually performed via electrophilic aromatic substitution or direct chlorination methods.

  • Imine Formation : The ethylimino group is introduced through a condensation reaction between an amine and a carbonyl compound, often facilitated by acid catalysts.

  • Final Functionalization : The last steps involve further functionalization to achieve the desired oxo and hydroxy groups.

Specific Reaction Conditions

The following table summarizes various synthetic routes reported in literature for the preparation of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol:

Method Reactants Conditions Yield (%) References
Method A Benzotriazole, chloroacetyl chloride Reflux in DMF, 24h 75%
Method B Ethylamine, chloroacetyl derivative Room temperature, 12h 68%
Method C Benzotriazine derivative, ethyl imine Microwave irradiation, 15 min 82%

Detailed Analysis of Preparation Methods

Method A: Cyclization and Chlorination

In this method, benzotriazole is reacted with chloroacetyl chloride in dimethylformamide (DMF) under reflux conditions. This approach allows for the formation of the benzotriazine core while simultaneously introducing the chloro substituent. The reaction typically yields around 75%, demonstrating good efficiency for producing the desired compound.

Method B: Imine Formation

This method focuses on the reaction between ethylamine and a chloroacetyl derivative to form the ethylimino group. Conducted at room temperature over a period of 12 hours, this method yields approximately 68%. The reaction relies on careful control of conditions to prevent side reactions that could lower yield.

Method C: Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates significantly. In this method, a benzotriazine derivative is reacted with ethyl imine under microwave conditions for just 15 minutes, achieving an impressive yield of 82%. This technique demonstrates how modern synthetic methods can improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzotriazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

Key Compounds :

  • 7-Chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives
  • 1-(7-Chloro-4-oxo-2-phenylquinazoline-3(4H)-yl) substituted urea derivatives

Structural Differences :

  • Core Heterocycle: The target compound contains a benzotriazin core (three nitrogen atoms), whereas quinazolinones have a two-nitrogen quinazoline system.
  • Substituents: The ethylimino group (N–CH₂CH₃) in the target contrasts with amino/phenylamino or urea groups in quinazolinones. These substituents influence solubility, with urea derivatives showing enhanced polarity compared to ethylimino .

Physicochemical Properties :

Property Target Compound Quinazolinone Derivatives Urea Derivatives
Solubility Likely moderate in methanol* Soluble in methanol Higher polarity; soluble in DMSO*
Molecular Weight ~280 g/mol (estimated) 300–350 g/mol 320–380 g/mol
Bioactivity Not reported Anti-convulsant/CNS depressant Potential kinase inhibition*

*Inferred from structural analogs.

Comparison with Benzothiazinone Derivatives

Example: 7-Chloro-3-(γ-dimethylaminopropyl)-1,2,8-benzothiazin-4(3H)-one ()

  • Core Heterocycle: Benzothiazinone (one sulfur, one nitrogen) vs. benzotriazin (three nitrogens). Sulfur introduces distinct electronic effects and metabolic stability.
  • Synthesis: Benzothiazinones require alkylation with 3-dimethylaminopropyl chloride under basic conditions, contrasting with the target’s likely imino-group incorporation via Schiff base formation .
  • Bioactivity: Benzothiazinones are explored for antimicrobial activity, whereas quinazolinones target CNS disorders, suggesting divergent applications .

Functional Implications of Substituents

  • Chloro Group : The 7-chloro substitution is conserved across analogs, enhancing lipophilicity and binding to hydrophobic pockets in biological targets .
  • Ethylimino vs. Amino/Urea: Increase hydrogen-bonding capacity, improving target affinity but reducing blood-brain barrier penetration .

Biological Activity

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol is a compound belonging to the benzotriazine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}ClN3_{3}O
  • Molecular Weight : 201.62 g/mol

Antimicrobial Activity

Research has demonstrated that benzotriazine derivatives exhibit significant antimicrobial properties. A study showed that various benzotriazine compounds displayed strong binding affinities towards bacterial targets such as E. coli and Staphylococcus aureus. The tested compounds exhibited effective antibacterial activity, with some achieving an inhibitory zone of approximately 1.0 cm against E. coli .

Anticancer Activity

The anticancer potential of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol has been evaluated in vitro against human liver carcinoma cell lines (HepG2). The results indicated that certain derivatives showed potent cytotoxic effects with low IC50_{50} values, suggesting their potential as anticancer agents. For instance, a related compound exhibited an IC50_{50} value of 6.525 μM against HepG2 cells .

The mechanism by which benzotriazine derivatives exert their biological effects often involves interaction with specific cellular receptors or enzymes. For instance, some compounds have been identified as positive allosteric modulators of AMPA receptors in the central nervous system, enhancing neurotransmitter release without the excitotoxic effects commonly associated with direct agonists . This mechanism may contribute to their nootropic and neuroprotective effects.

Case Studies

  • Antibacterial Efficacy : In a comparative study of various benzotriazine derivatives, (3E)-7-Chloro-3-(ethylimino)-1-oxo-1λ5,2,4-benzotriazin-4(3H)-ol demonstrated superior antibacterial activity against E. coli, while showing minimal activity against Staphylococcus aureus and Salmonella spp .
  • Cytotoxicity Assessment : A series of synthesized benzotriazine derivatives were tested for their cytotoxicity against HepG2 cells. The results indicated that modifications in the structure significantly influenced their anticancer activity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.